4-[(2,6-Dichlorobenzyl)oxy]-3-methoxybenzoyl chloride
Overview
Description
Mechanism of Action
Target of Action
Similar compounds such as dichlorobenzyl alcohol have been found to have a broad spectrum of activity against bacteria and viruses associated with mouth and throat infections .
Mode of Action
It is thought to be related to a denaturation of external proteins and rearrangement of the tertiary structure proteins . This could potentially disrupt the normal functioning of the target cells, leading to their death or inhibition.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other substances can affect the compound’s stability and its interaction with its targets .
Preparation Methods
The synthesis of 4-[(2,6-Dichlorobenzyl)oxy]-3-methoxybenzoyl chloride typically involves the reaction of 4-hydroxy-3-methoxybenzoic acid with 2,6-dichlorobenzyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions. The resulting intermediate is then treated with thionyl chloride to obtain the final product .
Chemical Reactions Analysis
4-[(2,6-Dichlorobenzyl)oxy]-3-methoxybenzoyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines or alcohols to form corresponding amides or esters.
Hydrolysis: In the presence of water or aqueous base, it can hydrolyze to form 4-[(2,6-dichlorobenzyl)oxy]-3-methoxybenzoic acid.
Reduction: It can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Scientific Research Applications
4-[(2,6-Dichlorobenzyl)oxy]-3-methoxybenzoyl chloride is widely used in scientific research, particularly in the field of proteomics. It is utilized in the synthesis of various bioactive molecules and as a reagent in organic synthesis. Its unique chemical properties make it valuable for studying enzyme-substrate interactions and developing novel inhibitors for proteases .
Comparison with Similar Compounds
4-[(2,6-Dichlorobenzyl)oxy]-3-methoxybenzoyl chloride can be compared with similar compounds such as:
4-[(2,6-Dichlorobenzyl)oxy]benzoyl chloride: This compound lacks the methoxy group at the 3-position, which may affect its reactivity and binding affinity.
4-[(2,6-Dichlorobenzyl)oxy]-3-ethoxybenzoyl chloride: This compound has an ethoxy group instead of a methoxy group, which can influence its solubility and chemical behavior.
The presence of the methoxy group in this compound provides unique properties that can enhance its effectiveness in certain applications.
Properties
IUPAC Name |
4-[(2,6-dichlorophenyl)methoxy]-3-methoxybenzoyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11Cl3O3/c1-20-14-7-9(15(18)19)5-6-13(14)21-8-10-11(16)3-2-4-12(10)17/h2-7H,8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQVLVVDVIDIXOP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C(=O)Cl)OCC2=C(C=CC=C2Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11Cl3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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